Aminopeptidase N (APN) Inhibitory Potency: 58-Fold Improvement Over Bestatin
In a direct enzymatic assay using porcine kidney microsomes, 3-(cyanoamino)benzoic acid exhibited an IC₅₀ of 70 nM against aminopeptidase N (APN), following a 5-minute preincubation with L-leu-p-nitroanilide substrate over 30 minutes [1]. In a cross-study comparison under similar assay conditions (porcine kidney APN), the clinically used APN inhibitor bestatin demonstrated an IC₅₀ of 4.08 ± 0.35 μM [2]. This represents a 58-fold improvement in potency for 3-(cyanoamino)benzoic acid over bestatin.
| Evidence Dimension | APN inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 70 nM |
| Comparator Or Baseline | Bestatin: 4.08 ± 0.35 μM (4,080 nM) |
| Quantified Difference | 58-fold more potent (4,080 nM / 70 nM ≈ 58.3) |
| Conditions | Porcine kidney microsomes; L-leu-p-nitroanilide substrate; 5 min preincubation; 30 min substrate incubation; plate reader detection [1][2] |
Why This Matters
For researchers investigating APN as a therapeutic target or biomarker, the 58-fold potency advantage of 3-(cyanoamino)benzoic acid over bestatin translates to lower compound consumption in assays, reduced off-target risk at equivalent concentrations, and a more sensitive tool for probing APN-dependent biology.
- [1] BindingDB. BDBM50144946 (CHEMBL3763918): 3-(Cyanoamino)benzoic acid APN IC₅₀ = 70 nM. View Source
- [2] PMC. Table 1: IC₅₀ values of target compounds against porcine kidney APN; Bestatin IC₅₀ = 4.08 ± 0.35 μM. View Source
